2-(4-tert-butylphenoxy)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}acetamide
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Description
2-(4-tert-butylphenoxy)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}acetamide is a useful research compound. Its molecular formula is C24H30N2O4 and its molecular weight is 410.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 410.22055744 g/mol and the complexity rating of the compound is 552. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(4-tert-butylphenoxy)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}acetamide has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic properties based on various studies.
Chemical Structure and Properties
The molecular formula of the compound is C22H28N2O5 with a molecular weight of 396.48 g/mol. The structural features include a tert-butylphenoxy group and a morpholin-4-yl substituent, which are critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C22H28N2O5 |
Molecular Weight | 396.48 g/mol |
IUPAC Name | This compound |
Antimicrobial Activity
Research has indicated that derivatives of acetamides, similar to the compound , exhibit significant antibacterial properties. For instance, studies have shown that certain N-phenylacetamide derivatives demonstrate effective inhibition against various bacterial strains, including Xanthomonas oryzae and Xanthomonas axonopodis . While specific data for our compound is limited, its structural similarity suggests potential efficacy.
Anticancer Properties
The compound's structure may also contribute to anticancer activity. Compounds with similar morpholinyl structures have been evaluated for their ability to inhibit cancer cell proliferation. For example, derivatives containing morpholine have shown promising results in inhibiting tumor growth in vitro and in vivo models . The interaction of this compound with cellular pathways involved in cancer progression warrants further investigation.
The proposed mechanism of action involves the compound's ability to bind to specific enzymes or receptors within the cell, thereby modulating various signaling pathways. This interaction can lead to either inhibition or activation of biological processes critical for cell survival and proliferation.
Case Studies
- Antibacterial Evaluation : A study synthesized various N-phenylacetamide derivatives and evaluated their antibacterial activity using minimum inhibitory concentration (MIC) assays. The results indicated that some derivatives exhibited MIC values significantly lower than traditional antibiotics, suggesting enhanced potency .
- Antitumor Activity : In a study focusing on structurally related compounds, morpholine-containing acetamides were tested against several cancer cell lines. Results showed that these compounds induced apoptosis in cancer cells, highlighting their potential as therapeutic agents against tumors .
Properties
IUPAC Name |
2-(4-tert-butylphenoxy)-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O4/c1-24(2,3)19-6-10-21(11-7-19)30-17-22(27)25-20-8-4-18(5-9-20)16-23(28)26-12-14-29-15-13-26/h4-11H,12-17H2,1-3H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAIYXRFNANZUFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)CC(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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